(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with two fluorine atoms at the 2 and 5 positions and a boronic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2,5-difluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods
Industrial production of (2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
(2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition.
Receptor Modulation: The biphenyl structure can interact with hydrophobic pockets in receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylboronic acid
- 4-Fluorobiphenyl-4’-boronic acid
- 2,4-Difluorophenylboronic acid
Uniqueness
(2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the specific positioning of the fluorine atoms and the boronic acid group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H9BF2O2 |
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Molecular Weight |
234.01 g/mol |
IUPAC Name |
(2,5-difluoro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H9BF2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7,16-17H |
InChI Key |
WCGLWALGVXFZGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
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